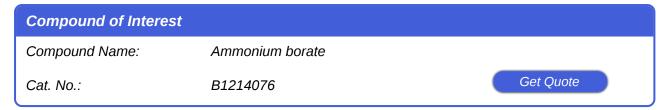


# Application Notes and Protocols: Ammonium Borate as a Flame Retardant in Polymers

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ammonium borate, particularly ammonium pentaborate, is a halogen-free flame retardant that offers a versatile and effective solution for enhancing the fire safety of a wide range of polymeric materials. Its mechanism of action primarily involves condensed-phase activity, promoting the formation of a protective char layer, and gas-phase activity through the release of non-combustible gases like water vapor and ammonia upon decomposition. This multifaceted approach disrupts the combustion cycle, reducing heat release, smoke production, and flame spread. Furthermore, ammonium borate often exhibits synergistic effects when combined with other flame retardants, such as ammonium polyphosphate (APP), leading to enhanced performance at lower loading levels.

These application notes provide a comprehensive overview of the use of **ammonium borate** as a flame retardant in polymers, including quantitative performance data, detailed experimental protocols for material preparation and testing, and a schematic representation of its flame retardant mechanism and the typical experimental workflow.

## **Data Presentation**

The following tables summarize the quantitative data on the flame retardant performance of **ammonium borate** and other boron compounds in various polymer systems.



Table 1: Limiting Oxygen Index (LOI) and UL-94 Classification of Polymer Composites

Polymer Matrix	Flame Retardant System (wt%)	LOI (%)	UL-94 Rating	Reference
Epoxy Resin	Neat	18.0	-	[1]
Epoxy Resin	APP (10%)	23.3	V-1	[1]
Epoxy Resin	APP (10%) + Zinc Borate (5%)	28.0	V-0	[1]
Epoxy Resin	APP (10%) + Zinc Borate (5%) + ZrO2 (2%)	29.1	V-0	[1]
Polypropylene (PP)	IFR (APP/PER) (20%)	-	-	[2]
Polypropylene (PP)	IFR (20%) + Borophosphate (1%)	30.0	-	[2]
Wood-PE Composite	Neat	-	-	[3]
Wood-PE Composite	+ Magnesium Hydroxide	Higher than neat	-	[3]
Wood-PE Composite	+ Ammonium Polyphosphate	Higher than neat	-	[3]
Wood-PE Composite	+ Zinc Borate	Lower improvement	-	[3]

Note: IFR - Intumescent Flame Retardant; APP - Ammonium Polyphosphate; PER - Pentaerythritol. Data for **ammonium borate** in PP and PE as a standalone flame retardant is limited in the reviewed literature; the table includes data on other boron compounds and synergistic systems to provide context.



Table 2: Thermal Stability of Polymer Composites from Thermogravimetric Analysis (TGA)

Polymer Matrix	Flame Retardant System (wt%)	Onset Decompositio n Temp (°C)	Char Yield at 600°C (%)	Reference
Epoxy Resin	EP/APP/ZnB/ZrO 2	-	25.8 (in air)	[1]
Epoxy Resin	EP/APP/ZnB/ZrO 2	-	36.7 (in nitrogen)	[1]
Rigid PU Foam	Neat	-	~0	[4]
Rigid PU Foam	EG (15%) + APB (5%)	-	39.5	[1]

Note: APB - Ammonium Pentaborate; EG - Expandable Graphite. Higher char yield is indicative of a more effective condensed-phase flame retardant mechanism.

Table 3: Cone Calorimetry Data for Polymer Composites

| Polymer Matrix | Flame Retardant System (wt%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Epoxy Resin | Neat | - | - | - | [1] | | Epoxy Resin | EP/APP/ZnB/ZrO2 | 42.8% reduction vs. neat | - | - | [1] | | Rigid PU Foam | EG (15%) + APB (5%) | 57.5% reduction vs. neat | 42.8% reduction vs. neat | 39.5 | [1] | | Polypropylene (PP) | IFR (20%) + Borophosphate (1%) | Lower than IFR alone | Lower than IFR alone | Increased | [2] | | Wood-PE Composite | Neat | - | - | - | [3] | | Wood-PE Composite | + Zinc Borate | Less reduction | - | Increased | [3] |

Note: Lower pHRR and THR values indicate a more effective flame retardant system.

# **Experimental Protocols**

Preparation of Flame-Retardant Polymer Composites by Melt Blending (Example: Polypropylene)



This protocol describes a general procedure for incorporating **ammonium borate** powder into a polypropylene matrix using a twin-screw extruder.

## Materials and Equipment:

- Polypropylene (PP) pellets
- Ammonium borate powder (e.g., ammonium pentaborate), dried
- Twin-screw extruder with a temperature-controlled barrel
- Gravimetric feeders
- Water bath for cooling the extrudate
- Pelletizer
- Injection molding machine or compression molder for specimen preparation

#### Procedure:

- Drying: Dry the PP pellets and ammonium borate powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture, which can cause voids and degradation during processing.
- Premixing: In a plastic bag or a high-speed mixer, thoroughly mix the dried PP pellets and ammonium borate powder at the desired weight ratio.
- Extrusion:
  - Set the temperature profile of the twin-screw extruder. A typical profile for PP might be from 180°C at the feeding zone to 210°C at the die. The exact temperatures should be optimized based on the specific grade of PP and the loading of the flame retardant.
  - Calibrate and set the gravimetric feeders to deliver the premixed material at a constant rate.
  - Start the extruder and feed the premix into the main hopper.



- The molten polymer and dispersed ammonium borate will be mixed and conveyed through the extruder barrel.
- Cooling and Pelletizing:
  - The extrudate (strand) exiting the die is cooled by passing it through a water bath.
  - The cooled strand is then fed into a pelletizer to produce flame-retardant PP pellets.
- Specimen Preparation:
  - Dry the obtained pellets at 80°C for 4 hours.
  - Use an injection molding machine or a compression molder to prepare test specimens of the required dimensions for flammability and mechanical testing, following relevant ASTM or ISO standards.

## **Flame Retardancy Testing**

a) Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

#### Procedure:

- Prepare a test specimen of the specified dimensions (typically a bar of 80-150 mm length, 10 mm width, and 4 mm thickness).
- Mount the specimen vertically in the center of a glass chimney.
- Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.
- Ignite the top of the specimen with a pilot flame.
- Observe the burning behavior of the specimen.



- Adjust the oxygen concentration in the gas mixture and repeat the test until the minimum concentration that sustains combustion for a specified time or to a specified extent is determined.
- The LOI is expressed as the volume percentage of oxygen in the final gas mixture.

#### b) UL-94 Vertical Burning Test

The UL-94 test classifies the flammability of plastic materials based on their response to a small open flame.

#### Procedure:

- Prepare five specimens of the specified dimensions (typically 125 mm x 13 mm with a maximum thickness of 13 mm).
- Mount one specimen vertically in a test chamber.
- Place a layer of dry absorbent surgical cotton 300 mm below the specimen.
- Apply a 20 mm high blue flame to the center of the bottom edge of the specimen for 10 seconds.
- Remove the flame and record the afterflame time (t1).
- Immediately reapply the flame for another 10 seconds.
- Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
- Note if any flaming drips ignite the cotton below.
- Repeat the test for the remaining four specimens.
- Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard, which include afterflame times, total afterflame time for the set of specimens, afterglow time, and whether flaming drips ignite the cotton.

## **Thermal Analysis**



## Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

#### Procedure:

- Place a small, accurately weighed sample (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).
- Place the pan in the TGA furnace.
- Heat the sample at a constant rate (e.g., 10 or 20 °C/min) over a specified temperature range (e.g., from room temperature to 800°C).
- Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate.
- The instrument records the sample's weight as a function of temperature.
- The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve, rate of weight loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum weight loss, and the final char yield.

## Cone Calorimetry (ASTM E1354 / ISO 5660)

Cone calorimetry is a bench-scale test that measures the heat release rate and other combustion properties of materials under controlled fire-like conditions.

#### Procedure:

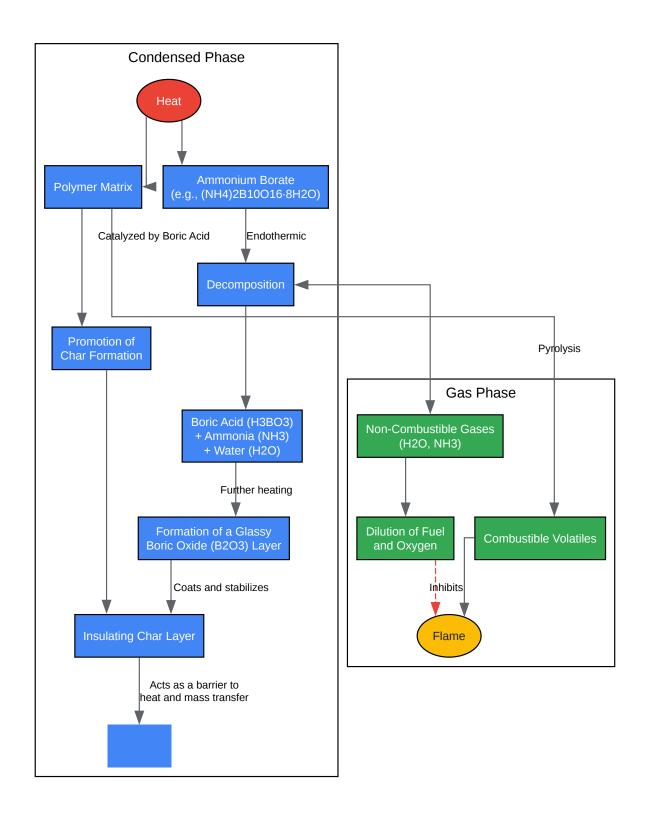
- Prepare a flat specimen of the material (typically 100 mm x 100 mm with a thickness up to 50 mm).
- Wrap the back and sides of the specimen in aluminum foil.
- Place the specimen in a holder on a load cell.



- Expose the top surface of the specimen to a controlled level of radiant heat flux (e.g., 35 or 50 kW/m²) from a conical heater.
- A spark igniter is used to ignite the pyrolysis gases.
- The combustion products are collected by an exhaust hood and analyzed for oxygen concentration, carbon monoxide, carbon dioxide, and smoke density.
- The instrument continuously records data, including the heat release rate (HRR), total heat released (THR), time to ignition (TTI), mass loss rate, and smoke production rate.

# **Mandatory Visualization**

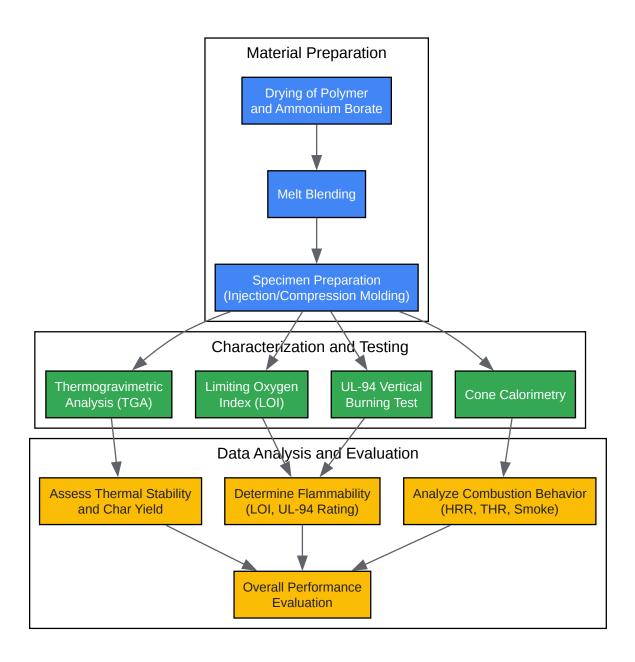




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Caption: Mechanism of **Ammonium Borate** as a Flame Retardant.





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Caption: Experimental Workflow for Evaluating Flame Retardants.

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